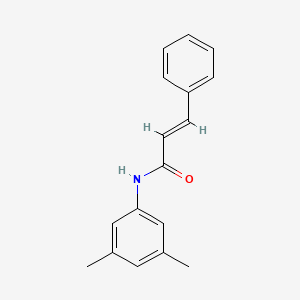

N-(3,5-dimethylphenyl)-3-phenylacrylamide

Description

Historical Context and Initial Discovery of N-(3,5-dimethylphenyl)-3-phenylacrylamide in Chemical Biology and Medicinal Chemistry

Contemporary Significance and Research Trajectory of this compound

The contemporary significance of this compound in academic research appears to be limited, as there is a notable absence of recent studies specifically focused on this molecule. Its primary role seems to be that of a research chemical, a compound available for scientists to use in initial studies. nih.gov The lack of extensive research literature suggests that it has not yet become a mainstream subject of investigation.

The broader class of acrylamide (B121943) derivatives, however, is of significant interest in medicinal chemistry. The acrylamide moiety can act as a Michael acceptor, which allows it to form covalent bonds with biological targets, a property exploited in the design of certain therapeutic agents. nih.govekb.eg This reactivity has led to the inclusion of the acrylamide scaffold in a number of approved drugs. ekb.eg

Overview of Key Research Areas and Unexplored Opportunities for this compound

Given the sparse data on this compound, key research areas specifically for this compound are not well-defined. However, based on the general properties of the N-phenylacrylamide scaffold, several potential avenues for research could be envisioned.

Potential Research Areas:

Biological Screening: As with many novel chemical entities, a primary area of opportunity lies in broad biological screening to identify any potential therapeutic activities. The N-phenylacrylamide structure is present in compounds that have been investigated for various biological effects. nih.govmdpi.com

Covalent Inhibitor Development: The acrylamide group's ability to act as a Michael acceptor makes it a candidate for the design of covalent inhibitors, which can offer high potency and prolonged duration of action. ekb.egacs.org

Materials Science: Acrylamide derivatives can be polymerized to create novel materials with specific properties.

Unexplored Opportunities:

The lack of dedicated research on this compound means that its biological and material properties are largely unexplored. A systematic investigation into its synthesis, reactivity, and biological activity could uncover novel applications. Without published research, any discussion of its potential remains speculative and grounded in the broader context of its chemical class.

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(3,5-dimethylphenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-13-10-14(2)12-16(11-13)18-17(19)9-8-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,18,19)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXNLTINQBYSCS-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C=CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350500 | |

| Record name | (2E)-N-(3,5-dimethylphenyl)-3-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154205-27-3 | |

| Record name | (2E)-N-(3,5-dimethylphenyl)-3-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3,5-DIMETHYLPHENYL)-3-PHENYLACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of N 3,5 Dimethylphenyl 3 Phenylacrylamide

Established Synthetic Pathways for N-(3,5-dimethylphenyl)-3-phenylacrylamide

The traditional synthesis of N-arylcinnamamides, including the target compound, generally relies on the formation of an amide bond between a cinnamic acid derivative and an aniline (B41778).

Convergent synthesis is a common and efficient strategy for preparing this compound. This approach involves the preparation of two key fragments, which are then combined in a final step. A prevalent method involves the activation of cinnamic acid's carboxyl group, followed by reaction with 3,5-dimethylaniline (B87155).

A typical convergent synthesis proceeds as follows:

Activation of Cinnamic Acid: Cinnamic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃), to form the intermediate cinnamoyl chloride. nih.gov This activation step makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Amide Bond Formation: The resulting cinnamoyl chloride is then reacted with 3,5-dimethylaniline in the presence of a base (like pyridine (B92270) or triethylamine) or in a suitable solvent like dry chlorobenzene (B131634). nih.govlongdom.org The aniline's nitrogen atom acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride and, after the elimination of hydrogen chloride, forming the desired this compound. Microwave-assisted synthesis has also been employed to accelerate this reaction. nih.gov

While convergent syntheses are often preferred for their efficiency, linear strategies can also be conceptualized for this molecule. A possible linear approach could involve building the cinnamoyl moiety onto the pre-existing N-(3,5-dimethylphenyl)acetamide. However, this is generally less common than the convergent approach.

Another established method for acrylamide (B121943) synthesis that can be applied is the Doebner-Knoevenagel condensation. organic-chemistry.orgacs.org This reaction allows for the formation of (E)-acrylamides with high selectivity under mild, organocatalytic conditions. organic-chemistry.org For the target molecule, this would involve the reaction of an appropriate aldehyde and an amide with an active methylene (B1212753) group, though this is a less direct route compared to the convergent synthesis from cinnamic acid and 3,5-dimethylaniline.

The efficiency and yield of the synthesis of this compound can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for large-scale production and for ensuring high purity of the final product.

Key parameters for optimization include:

Solvent: The choice of solvent can impact reaction rates and yields. Solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), acetonitrile, and ethanol (B145695) have been used for similar amide bond formations. researchgate.net For the coupling of cinnamoyl chloride and 3,5-dimethylaniline, a non-polar aprotic solvent like chlorobenzene or THF is often effective. nih.gov

Temperature: Reactions are often performed at room temperature, but in some cases, refluxing conditions can increase the reaction rate and yield. researchgate.net Microwave irradiation has been shown to significantly shorten reaction times. nih.gov

Catalyst/Reagent: While the reaction between an acyl chloride and an amine can proceed without a catalyst, the use of a base like pyridine or triethylamine (B128534) is common to scavenge the HCl byproduct. For syntheses starting from carboxylic acids, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ) are used to activate the acid. mdpi.com

Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | THF | 25 | 12 | 75 |

| 2 | Acetonitrile | 80 | 4 | 82 |

| 3 | DMF | 25 | 8 | 85 |

| 4 | Chlorobenzene (Microwave) | 120 | 0.5 | 90 |

Novel and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, new methods are being developed to synthesize acrylamides under more environmentally friendly conditions. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Enzymatic Synthesis: Biocatalysis offers a green alternative to traditional chemical methods. Lipases, for example, have been used to catalyze the amidation of methyl cinnamates with amines. mdpi.com The synthesis of this compound could potentially be achieved by reacting methyl cinnamate (B1238496) with 3,5-dimethylaniline in the presence of an immobilized lipase (B570770) like Lipozyme® TL IM. mdpi.com This method often proceeds under mild conditions and can offer high selectivity.

Microwave-Assisted Synthesis: As mentioned, microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. nih.govresearchgate.net This technique is applicable to the standard convergent synthesis pathway.

Organocatalysis: The Doebner-Knoevenagel condensation, which can be performed using organocatalysts, avoids the use of heavy metal catalysts and harsh conditions, aligning with green chemistry principles. organic-chemistry.org

Strategies for Structural Diversification and Analog Generation of this compound Derivatives

To explore structure-activity relationships (SAR), the generation of analogs of the lead compound is essential. The this compound scaffold offers several positions for modification.

The acrylamide group is a key functional component of the molecule and a prime target for chemical modification. The core structure can be represented as: [Phenyl Ring A]-(CH=CH)-C(=O)NH-[Phenyl Ring B]. Modifications can be introduced at the α- and β-positions of the vinyl group, as well as on the amide nitrogen.

α-Position Substitution: Introducing substituents at the α-carbon (adjacent to the carbonyl group) can significantly alter the molecule's geometry and electronic properties. A common strategy involves the Knoevenagel condensation of an aldehyde with an N-substituted 2-cyanoacetamide, which results in a 2-cyanoacrylamide derivative. ekb.eg This introduces a cyano group at the α-position.

β-Position Substitution (Cinnamoyl Ring): The phenyl ring originating from cinnamic acid can be substituted with various functional groups. Using substituted cinnamic acids (e.g., methoxy-, chloro-, nitro-cinnamic acid) in the initial synthesis allows for the generation of a library of analogs with diverse electronic and steric properties on what was Phenyl Ring A.

Amide Nitrogen and N-Aryl Ring (Aniline Ring): The N-(3,5-dimethylphenyl) portion (Phenyl Ring B) is another key area for diversification. By using different substituted anilines in the synthesis, a wide array of N-aryl cinnamamides can be produced. nih.govnih.gov Furthermore, modifications can extend beyond simple aryl groups to include aliphatic chains or heterocyclic systems attached to the amide nitrogen. nih.govnih.gov For instance, reacting an oxazolone (B7731731) precursor with various aliphatic or benzyl (B1604629) amines can generate derivatives with different N-substituents. nih.govmdpi.com

Table 2: Examples of Structural Diversification Strategies for N-arylcinnamamides

| Modification Site | Example Modification | Synthetic Precursor(s) | Reference |

|---|---|---|---|

| N-Aryl Ring | Replacement of 3,5-dimethylphenyl with 3,5-dichlorophenyl | Cinnamoyl chloride and 3,5-dichloroaniline | nih.govnih.gov |

| Cinnamoyl Phenyl Ring | Replacement of phenyl with 4-methoxyphenyl | 4-Methoxycinnamoyl chloride and 3,5-dimethylaniline | ekb.eg |

| α-Carbon | Introduction of a cyano group | Benzaldehyde and N-(3,5-dimethylphenyl)-2-cyanoacetamide | ekb.eg |

| Amide N-substituent | Replacement of 3,5-dimethylphenyl with an isopropyl group | Cinnamoyl chloride and isopropylamine | nih.gov |

Modifications at the Phenyl Ring

Modifications to the terminal phenyl ring of the cinnamoyl group are typically achieved by utilizing substituted cinnamic acids as starting materials. The general synthetic route involves the conversion of a substituted trans-cinnamic acid to its corresponding acid chloride, followed by condensation with 3,5-dimethylaniline.

A common method for activating the carboxylic acid is treatment with thionyl chloride (SOCl₂), which yields the reactive cinnamoyl chloride. researchgate.net This intermediate can then be coupled with the desired amine. Research on analogous cinnamamide (B152044) structures has demonstrated the feasibility of introducing a variety of substituents onto this phenyl ring. For example, the synthesis of (E)-3-(4-nitrophenyl) N-octylcinnamamide has been successfully performed, indicating that electron-withdrawing groups such as a nitro group can be incorporated at the para-position of the phenyl ring. researchgate.net This suggests that a similar strategy could be employed to synthesize N-(3,5-dimethylphenyl)-3-(4-nitrophenyl)acrylamide. The introduction of such groups significantly alters the electronic properties of the molecule. researchgate.net

Table 1: Examples of Phenyl Ring Modifications on Analogous Cinnamamide Scaffolds

| Substituent | Position on Phenyl Ring | Precursor | Synthetic Method Highlight | Reference |

|---|---|---|---|---|

| Nitro (-NO₂) | para | (E)-3-(4-nitrophenyl)cinnamic acid | Acid activation with SOCl₂ followed by amidation | researchgate.net |

| Methoxy (-OCH₃) | para | 4-methoxycinnamic acid | Standard amide coupling | nih.gov |

This table is based on synthetic routes for structurally related cinnamamides.

Modifications at the Dimethylphenyl Moiety

Derivatization of the N-(3,5-dimethylphenyl) group involves starting with cinnamoyl chloride and reacting it with various substituted anilines. This approach allows for the introduction of diverse functional groups onto the N-aryl ring, which can modulate factors like solubility, electronic effects, and biological target interactions. nih.govnih.gov

Studies on related N-phenyl cinnamamides have shown that substituents can be readily introduced at the para-position of the aniline ring. For these syntheses, commercially available cinnamoyl chloride is treated with a substituted aniline in the presence of a base like triethylamine in an anhydrous solvent such as tetrahydrofuran (THF). nih.gov Alternatively, coupling reagents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can be used to facilitate the amide bond formation between cinnamic acid and the substituted aniline. nih.gov

These methods have been used to prepare N-aryl cinnamamides with substituents including chloro, dimethylamino, methoxy, and ethoxy groups. nih.gov The electronic nature of these substituents has been shown to influence the reactivity of the acrylamide's Michael acceptor, a key feature for covalent interactions with biological nucleophiles. nih.govnih.govnih.gov For instance, both electron-donating (e.g., -NMe₂, -OMe) and electron-withdrawing (e.g., -Cl, -CN) groups have been successfully incorporated, leading to compounds with a range of electronic properties. nih.gov

Table 2: Examples of N-Aryl Moiety Modifications on Analogous Cinnamamide Scaffolds

| N-Aryl Moiety | Key Reagents | Purpose of Modification | Reference |

|---|---|---|---|

| N-(4-chlorophenyl) | 4-chloroaniline, Cinnamoyl chloride | Introduce electron-withdrawing group | nih.gov |

| N-(4-(dimethylamino)phenyl) | 4-(dimethylamino)aniline, Cinnamoyl chloride | Introduce strong electron-donating group | nih.gov |

| N-(4-methoxyphenyl) | p-anisidine, Cinnamoyl chloride | Introduce electron-donating group | nih.gov |

This table is based on synthetic routes for structurally related N-phenyl cinnamamides.

Introduction of Heterocyclic Moieties

Replacing or functionalizing the core structure with heterocyclic rings is a common strategy to enhance pharmacological profiles. In the context of this compound, this can be achieved by forming an amide bond between a heterocyclic amine and cinnamic acid, or between 3,5-dimethylaniline and a heterocycle-containing acrylic acid.

One documented approach involves the synthesis of cinnamamides bearing a substituted 2-aminothiophene. In this method, various substituted 2-aminothiophenes are reacted with cinnamoyl chloride in a pyridine/acetone mixture at 0°C to yield the corresponding N-(thiophenyl)cinnamamides. ashdin.com For example, the reaction with 2-amino-4,5-dimethylthiophene yields (E)-N-(4,5-dimethylthiophen-2-yl)cinnamamide. ashdin.com This demonstrates a viable pathway for incorporating a five-membered, sulfur-containing heterocycle in place of the dimethylphenyl group.

Another strategy involves incorporating a piperazine (B1678402) ring. Novel cinnamamides containing a 4-methylpiperazin-1-yl moiety have been synthesized by coupling this heterocycle with substituted cinnamic acids, showcasing the versatility of amide bond formation for introducing heterocyclic systems. lkdkbanmerucollege.ac.in Furthermore, indole (B1671886) derivatives, such as N-(2-(1H-indol-3-yl)ethyl)cinnamamide, have been synthesized by reacting tryptamine (B22526) with methyl cinnamate, catalyzed by Lipozyme® TL IM, illustrating an enzymatic approach to creating these amide linkages. mdpi.com These examples highlight that diverse heterocyclic systems, including thiophenes, piperazines, and indoles, can be incorporated into the cinnamamide scaffold.

Table 3: Examples of Heterocyclic Moieties Introduced into Cinnamamide Structures

| Heterocycle Introduced | Method of Introduction | Resulting Compound Class | Reference |

|---|---|---|---|

| Substituted Thiophene | Amidation of 2-aminothiophenes with cinnamoyl chloride | N-(Thiophenyl)cinnamamides | ashdin.com |

| N-Methyl Piperazine | Amidation of N-methylpiperazine with cinnamic acid derivatives | (2E)-1-(4-methylpiperazin-1-yl)-3-phenylprop-2-en-1-ones | lkdkbanmerucollege.ac.in |

| Indole | Enzymatic amidation of tryptamine with methyl cinnamate | N-(Indolylethyl)cinnamamides | mdpi.com |

This table is based on synthetic routes for structurally related cinnamamides and acrylamides.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3,5 Dimethylphenyl 3 Phenylacrylamide Analogues

Systematic Exploration of N-(3,5-dimethylphenyl)-3-phenylacrylamide SAR

The fundamental structure of this compound consists of three main parts: the 3-phenyl ring, the acrylamide (B121943) linker, and the N-(3,5-dimethylphenyl) group. Each of these components plays a potential role in the molecule's interaction with biological targets.

The Acrylamide Core: The acrylamide moiety (-CH=CH-C(=O)NH-) is a critical feature. The amide group provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which are crucial for anchoring the ligand to a biological target. The double bond introduces a degree of rigidity to the linker.

The Aromatic Rings: The two phenyl rings, the 3-phenyl group and the N-phenyl ring, are important for establishing hydrophobic and van der Waals interactions within a receptor's binding pocket. The specific substitution pattern, such as the two methyl groups at the 3 and 5 positions on the N-phenyl ring, is significant for defining the molecule's shape and interaction profile.

The Linker: The ethylene (B1197577) group of the acrylamide provides specific spacing and geometry between the two aromatic rings, which is often a determining factor for biological activity.

In related compound series, such as 2-phenylacrylonitriles, the structural features that convey activity are key to designing new molecules. nih.gov Similarly, in studies of other complex molecules, systematic modification of different regions of a lead compound is a common strategy to probe the SAR. nih.gov The azomethine linkage in Schiff bases, which is analogous to the amide bond in some respects, is also considered responsible for their biological activities. researchgate.net

The biological activity of this compound analogues can be finely tuned by introducing different substituents onto the aromatic rings. The nature and position of these substituents can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and efficacy.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly impact activity. For instance, in studies on 2,3,4,5-tetrahydro-1H-2-benzazepine (THBA) derivatives, placing a hydrophilic, electron-withdrawing nitro group at the 8-position enhanced inhibitory potency and selectivity. nih.gov In another series of compounds, nitro and cyano groups on a benzyl (B1604629) ring were found to greatly increase tumor selectivity and inhibitory activity. mdpi.com Conversely, strongly electron-donating groups, like a para-methoxy group, have been found to detract from the activity in some series of compounds. proquest.com

Steric Effects: The size and position of substituents are critical. In one study on Schiff bases, methyl groups substituted at the meta and para positions resulted in greater antibacterial and antifungal activity compared to ortho-substituted or unsubstituted derivatives. researchgate.net This finding is particularly relevant to the 3,5-dimethylphenyl moiety of the title compound. The introduction of a bulky 3-alkyl substituent on the THBA nucleus, however, led to a decrease in both receptor affinity and enzyme inhibitory activity, suggesting an area of steric bulk intolerance. nih.gov

The following table summarizes the observed effects of different types of substituents on the biological activity of related compound classes.

| Substituent Type | Position | General Effect on Activity | Source(s) |

| Methyl (Alkyl) | meta, para | Increased antibacterial and antifungal activity | researchgate.net |

| Nitro (EWG) | para | Increased tumor selectivity and inhibitory activity | nih.govmdpi.com |

| Cyano (EWG) | para | Increased tumor selectivity and inhibitory activity | mdpi.com |

| Methoxy (EDG) | para | Can decrease activity in some series | proquest.com |

| Halogen (e.g., Chloro) | para | Can maintain or enhance binding affinity | nih.govbiomolther.org |

| Alkyl | ortho | Decreased activity compared to meta/para | researchgate.net |

| Bulky Alkyl | General | Can decrease activity due to steric hindrance | nih.gov |

The key rotatable bonds include the C-N bond of the amide and the C-C bonds connecting the phenyl rings to the acrylamide core. The rotation around these bonds determines the relative spatial orientation of the key pharmacophoric groups.

One effective strategy to identify the bioactive conformation is to synthesize and test conformationally restricted analogues. chemrxiv.org By introducing chemical modifications that limit the number of possible conformations, researchers can determine which shapes are compatible with biological activity. For example, a study of conformationally-restricted analogues of 3-hydroxymethyl-THIQ found that the more rigid compound had poorer activity, providing clues about the required conformation for the more flexible parent molecule. nih.gov Computational methods, such as molecular mechanics and quantum mechanics, are also employed to examine the conformational preferences and molecular structures of active versus inactive derivatives. proquest.com The goal is to find a low-energy conformation that aligns with the structural requirements of the target's binding site. This approach is consistent with the "conformational selection" model of receptor recognition, where the receptor binds to a specific pre-existing conformation of the ligand. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, a QSAR model could predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts. nih.gov

The development of a QSAR model involves several steps:

Data Set Assembly: A series of this compound analogues with experimentally determined biological activities is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: For each molecule, a wide range of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure. nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to create an equation that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The model's ability to predict the activity of the test set compounds (which were not used to build the model) is assessed to ensure its reliability.

A key advantage of the QSAR approach is that it makes no assumptions about the specific biological target; instead, it focuses on identifying the structural features of the ligands that correlate with differences in biological effect. nih.gov

The table below lists some of the descriptor types that would be relevant for a QSAR study of this compound derivatives.

| Descriptor Class | Examples | Information Encoded | Source(s) |

| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity, polarizability, and bulk | nih.gov |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity | nih.gov |

| Topological | Connectivity Indices | Molecular branching and shape | nih.gov |

| Steric / 3D | Molecular Volume, Surface Area | Size and shape of the molecule | nih.govresearchgate.net |

| CoMFA Fields | Steric and Electrostatic Fields | 3D distribution of steric bulk and charge | researchgate.net |

Preclinical Pharmacological and Biological Evaluations of N 3,5 Dimethylphenyl 3 Phenylacrylamide in Vitro and Animal Models

In Vitro Efficacy and Potency Profiling of N-(3,5-dimethylphenyl)-3-phenylacrylamide

In vitro studies are the first step in determining the biological activity of a new chemical entity. These experiments, conducted in a controlled laboratory environment outside of a living organism, are crucial for understanding a compound's mechanism of action and its potential as a therapeutic agent.

Cell-Based Assays and Phenotypic Screening

Cell-based assays would be employed to observe the effects of this compound on whole cells. This could involve screening the compound against various human cell lines to identify any cytotoxic (cell-killing) effects or other observable changes in cell behavior, known as a phenotypic screen. For instance, studies on related cinnamoyl-amino acid conjugates have utilized the MTT assay to evaluate cytotoxicity against cancer cell lines such as MCF7, PC-3, Caco-2, and A2780. nih.gov Similar assays would be necessary to determine if this compound possesses any anti-proliferative properties.

Biochemical Assays for Target Engagement

To understand how this compound might be working at a molecular level, biochemical assays would be required. These assays use purified cellular components, such as enzymes or receptors, to see if the compound can directly interact with them. For example, research on other N-phenylacrylamide compounds has used fluorescent transamidation assays to test for inhibition of enzymes like human recombinant TGM2. targetmol.com A similar approach would be needed to identify the specific molecular targets of this compound.

Selectivity and Specificity Assessments

A critical aspect of preclinical evaluation is to determine if a compound is selective and specific for its intended target. This involves testing this compound against a panel of related and unrelated molecular targets. High selectivity is a desirable characteristic for a drug candidate as it can reduce the likelihood of off-target effects and associated toxicities. Studies on other N-arylcinnamamide derivatives have investigated their effects on various biological pathways, such as the NF-κB signaling pathway, to assess their anti-inflammatory potential and specificity. nih.gov

In Vivo Efficacy Studies of this compound in Animal Models of Disease

Following promising in vitro results, a compound would typically advance to in vivo studies in animal models. These studies are essential for understanding how the compound behaves in a complex living system and for gathering preliminary evidence of its potential efficacy in treating a specific disease.

Pharmacodynamic Markers in Animal Models

Pharmacodynamic studies would investigate the biochemical and physiological effects of this compound in animal models and the time course of these effects. This involves measuring biomarkers to demonstrate that the compound is engaging its target and having the desired biological effect. For example, if the compound was being investigated as an anti-inflammatory agent, researchers might measure levels of inflammatory cytokines in the blood of animals treated with the compound. nih.gov

Dose-Response Characterization in Preclinical Animal Studies

To determine the optimal dose of this compound, dose-response studies would be conducted in animal models of disease. This involves administering different doses of the compound and observing the magnitude of the therapeutic effect. This information is crucial for establishing a potential therapeutic window and for designing future clinical trials. Studies on other N-(E)-cinnamoyl derivatives in animal models of epilepsy have determined the effective dose (ED50) required to produce an anticonvulsant effect. nih.gov

Route of Administration and Formulation Strategies in Animal Models

There is no information available in published scientific literature regarding the specific routes of administration or formulation strategies used for this compound in animal models.

Preclinical Pharmacokinetic Profiles in Animal Models

No publicly available data exists on the preclinical pharmacokinetic profile of this compound in any animal models.

Specific data on the absorption and distribution of this compound in animal models have not been reported in the available scientific literature.

There is no available information detailing the metabolic pathways or excretion routes of this compound in preclinical animal studies.

Data regarding the bioavailability and clearance rates of this compound in any preclinical species are not available in the public domain.

Computational Chemistry and in Silico Approaches in N 3,5 Dimethylphenyl 3 Phenylacrylamide Research

Molecular Docking and Ligand-Target Binding Prediction for N-(3,5-dimethylphenyl)-3-phenylacrylamide

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. wikipedia.org This method is crucial in structure-based drug design for identifying potential biological targets and understanding the molecular basis of a compound's activity. wikipedia.org For this compound, docking studies can be employed to screen for potential protein targets and to predict the binding affinity and interaction patterns within the active site.

In studies involving similar cinnamide derivatives, molecular docking has been successfully used to identify potential inhibitors for various targets, including enzymes and receptors implicated in cancer and inflammatory diseases. ikm.org.myumsha.ac.ir The process involves preparing the 3D structure of both the ligand (this compound) and the target protein. The ligand is then placed into the binding site of the protein in various conformations, and a scoring function is used to estimate the binding affinity, often expressed in kcal/mol. umsha.ac.ir

The key interactions governing the binding of this compound to a hypothetical target can be analyzed. These typically include:

Hydrogen Bonds: The amide group (-C(=O)NH-) is a key functional group capable of forming hydrogen bonds with amino acid residues like serine, threonine, or glutamine in a protein's active site.

Hydrophobic Interactions: The two phenyl rings and the dimethylphenyl moiety provide significant hydrophobic surfaces that can interact favorably with nonpolar residues such as leucine, valine, and phenylalanine.

Pi-Pi Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine.

While specific docking studies for this compound are not extensively documented in public literature, the principles can be illustrated with data from related cinnamides.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| This compound (Hypothetical) | -8.5 | Met793, Leu718, Val726, Ala743 | Hydrogen Bond, Hydrophobic |

| Compound 4 (Cinnamide Derivative) ikm.org.my | ~ -5.0 | Trp231 | Hydrogen Bond |

| Cynarin (Cinnamic Acid Analog) umsha.ac.ir | -14.28 | Not Specified | Not Specified |

| Rosmarinic Acid (Cinnamic Acid Analog) umsha.ac.ir | -11.63 | Not Specified | Not Specified |

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. sciencepg.com For this compound, MD simulations can be used to explore its conformational flexibility, stability in different solvent environments, and the dynamics of its interaction with a biological target once a stable docked pose is identified. mdpi.com

An MD simulation begins with an initial set of coordinates (e.g., from a docking result) and solves Newton's equations of motion for every atom in the system over a specified period, typically nanoseconds to microseconds. fraserlab.com This generates a trajectory that reveals how the ligand and protein atoms move and interact.

Key analyses performed on MD trajectories include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms over time, providing insight into the stability of the system. A stable RMSD for the ligand-protein complex suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average position, highlighting flexible regions of the protein and the ligand.

Radius of Gyration (Rg): This parameter describes the compactness of a molecule or complex. Changes in Rg during a simulation can indicate conformational changes, such as folding or unfolding. nih.gov

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds over the simulation time, identifying the most persistent and important hydrogen bond interactions.

Studies on related amide derivatives have used MD simulations to confirm the stability of ligand-protein complexes predicted by docking. nih.gov These simulations show how the compound adapts its conformation within the binding pocket and how water molecules may mediate interactions, providing a more realistic model of the binding event. nih.govnih.gov

| Parameter | Description | Typical Value/Observation for a Stable Complex |

|---|---|---|

| Simulation Time | The total time period over which the molecular motions are simulated. | 100-300 ns |

| RMSD | Measures the stability of the complex's backbone atoms relative to the starting structure. | Plateaus below 3 Å |

| RMSF | Measures the flexibility of individual residues. | Low fluctuation for binding site residues; higher for loops. |

| Hydrogen Bonds | Number and occupancy of hydrogen bonds between ligand and protein. | Consistent presence of key H-bonds throughout the simulation. |

Quantum Chemical Calculations and Electronic Structure Analysis of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.gov These methods provide detailed information about electron distribution, molecular orbitals, and reactivity, which are fundamental to understanding a molecule's chemical behavior and its interactions with biological targets. inovatus.escuny.edu

For this compound, DFT calculations can determine several key electronic properties:

Molecular Geometry Optimization: Calculating the lowest energy conformation of the molecule in the gas phase or in a solvent.

HOMO and LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining electronic transitions and reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of non-covalent interactions. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.

Studies on related acrylamide (B121943) and dimethylphenyl structures have utilized DFT to correlate electronic properties with observed biological activity and spectroscopic data. nih.govresearchgate.netsemanticscholar.org For instance, the MEP can highlight the electronegative oxygen and nitrogen atoms of the amide group as likely sites for hydrogen bonding.

| Property | Description | Hypothetical Value for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity. | 4.4 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | ~3.5 Debye |

Virtual Screening and De Novo Design of this compound Derivatives

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.comresearchgate.net If this compound is identified as a hit compound, its structure can serve as a scaffold for designing new, more potent derivatives.

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein to dock a large number of compounds from a virtual library. The compounds are then ranked based on their docking scores and predicted binding modes. umsha.ac.ir

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, LBVS can be used. This approach relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. A known active compound like this compound would be used as a template to search for similar molecules in a database. mdpi.com

De novo design, on the other hand, is a computational method for building novel molecules from scratch. Fragments or atoms are placed into the active site of a target protein and then linked together to create new chemical entities with optimal predicted binding affinity and desired physicochemical properties. The this compound scaffold could be fragmented and used as a starting point in a de novo design workflow to explore novel chemical space.

| Step | Description | Tools/Methods |

|---|---|---|

| 1. Library Preparation | Collection and preparation of a large database of small molecules (e.g., ZINC, Enamine). | LigPrep, Open Babel |

| 2. Target Preparation | Preparation of the 3D structure of the protein target. | Protein Preparation Wizard, PDB2PQR |

| 3. High-Throughput Screening | Rapid docking of all compounds in the library into the target's active site. | Glide HTVS, AutoDock Vina |

| 4. Hit Filtering & Refinement | Filtering hits based on docking scores, interaction patterns, and drug-likeness rules (e.g., Lipinski's Rule of Five). | Glide SP/XP, MM-GBSA |

| 5. Hit Selection | Visual inspection and selection of the most promising candidates for experimental testing. | Maestro, PyMOL |

Homology Modeling and Target Structure Prediction for this compound Interactions

Structure-based computational methods like molecular docking require a high-resolution 3D structure of the target protein, which is typically determined by experimental techniques like X-ray crystallography or NMR. However, for many proteins, an experimental structure is not available. In such cases, homology modeling (or comparative modeling) can be used to build a predictive 3D model of the protein. nih.gov

The technique is based on the principle that proteins with similar amino acid sequences adopt similar 3D structures. nih.gov The process involves:

Template Identification: Searching a database (like the Protein Data Bank, PDB) for experimentally determined protein structures that have a high sequence similarity to the target protein's sequence.

Sequence Alignment: Aligning the target protein's sequence with the template's sequence.

Model Building: Building a 3D model of the target protein by copying the coordinates of the aligned residues from the template structure and modeling the non-aligned regions (loops).

Model Refinement and Validation: Optimizing the geometry of the model to remove steric clashes and validating its quality using various stereochemical checks. nih.gov

Once a reliable homology model is generated, it can be used as the receptor in docking and molecular dynamics studies with this compound to predict binding modes and guide lead optimization, even in the absence of an experimental target structure. nih.gov This approach significantly expands the range of biological targets that can be investigated through computational methods. nih.gov

Advanced Applications and Emerging Research Directions for N 3,5 Dimethylphenyl 3 Phenylacrylamide

Development of N-(3,5-dimethylphenyl)-3-phenylacrylamide as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. The acrylamide (B121943) moiety in this compound makes it a prime candidate for development as a covalent chemical probe. medium.com The α,β-unsaturated amide is a Michael acceptor, capable of reacting with nucleophilic residues on proteins, most notably cysteine. nih.gov This allows for the design of highly selective probes that can irreversibly bind to and report on the activity of specific enzymes or proteins.

The development of this compound as a chemical probe would involve screening it against libraries of proteins to identify specific targets. Key characteristics of a successful chemical probe include high potency and selectivity for its intended target. ekb.eg For this compound, research would focus on identifying which proteins it binds to and characterizing the selectivity of this binding. The dimethylphenyl and phenyl groups can be systematically modified to fine-tune this selectivity and potency.

Table 1: Conceptual Profile of this compound as a Potential Chemical Probe

| Feature | Potential Characteristic | Rationale |

| Mechanism of Action | Covalent Irreversible | The acrylamide moiety can form a covalent bond with nucleophilic residues (e.g., cysteine) on a target protein. nih.gov |

| Potential Target Class | Kinases, Proteases | Acrylamide warheads are commonly used in inhibitors for these enzyme classes. medium.com |

| Selectivity | Potentially High | The aromatic rings can be modified to achieve specific interactions with the target's binding pocket, enhancing selectivity. nih.gov |

| Utility | Target Identification and Validation | Can be used to label and identify novel protein targets and study their biological function. |

Multi-Targeting Strategies Utilizing this compound Scaffolds

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. Multi-target drugs, which are designed to interact with several targets simultaneously, can offer improved efficacy and a lower likelihood of drug resistance. nih.gov The cinnamoyl moiety, a core component of this compound, is found in a variety of natural products with diverse biological activities, making it an attractive scaffold for developing multi-target agents. nih.gov

A research strategy could involve creating a library of derivatives of this compound and screening them for activity against a panel of disease-relevant targets. For instance, different substitutions on the phenyl rings could modulate the compound's affinity for various enzyme active sites. This approach could lead to the discovery of single molecules capable of inhibiting, for example, both a protein kinase and a histone deacetylase, two important targets in cancer therapy.

Integration of this compound into Advanced Drug Delivery Systems (Conceptual Research)

Advanced drug delivery systems aim to enhance the therapeutic efficacy of drugs by controlling their release in the body and targeting them to specific tissues. While there is no direct research on incorporating this compound into such systems, its chemical nature offers several conceptual possibilities. Acrylamide-based polymers are widely used to create hydrogels, which are water-swollen polymer networks used in drug delivery. mdpi.commdpi.com

Conceptually, this compound could be functionalized and polymerized to form or be encapsulated within a hydrogel. Such a system could be designed to release the compound in response to specific stimuli, such as changes in pH or temperature, which is particularly useful for targeted delivery to the acidic environment of a tumor or an inflamed tissue. nih.gov For example, a hydrogel containing the compound could be injected at a tumor site, providing sustained local release and minimizing systemic exposure.

Table 2: Conceptual Drug Delivery Approaches for this compound

| Delivery System | Conceptual Application | Potential Advantage |

| Polymer-Drug Conjugate | The acrylamide group could be used to attach the molecule to a biocompatible polymer backbone. | Improved solubility, prolonged circulation time, and passive targeting to tumors via the EPR effect. |

| Hydrogel Encapsulation | Encapsulation within a stimuli-responsive acrylamide-based hydrogel. mdpi.comnih.gov | Controlled and localized drug release at the target site, reducing systemic toxicity. |

| Nanoparticle Formulation | Formulation into lipid or polymeric nanoparticles. | Enhanced cellular uptake and the ability to cross biological barriers. |

Exploration of this compound in Novel Therapeutic Areas (Preclinical Perspective)

The structural components of this compound suggest its potential in several therapeutic areas, warranting preclinical investigation. Phenylacrylamide and cinnamoyl derivatives have been reported to possess a wide range of pharmacological activities. ekb.egresearchgate.net

Oncology: Many covalent kinase inhibitors used in cancer treatment feature an acrylamide warhead. medium.com Preclinical studies would be necessary to evaluate the anti-proliferative activity of this compound against various cancer cell lines and to identify its specific molecular targets within cancer cells.

Inflammatory Diseases: Cinnamic acid and its derivatives have demonstrated anti-inflammatory properties. researchgate.net Furthermore, some phenylacrylamide derivatives have been shown to possess both antioxidant and anti-inflammatory activity. nih.gov The potential of this compound to modulate inflammatory pathways, such as the NF-κB pathway, could be explored in cellular and animal models of diseases like rheumatoid arthritis or inflammatory bowel disease. nih.govnews-medical.net

Infectious Diseases: The acrylamide scaffold has been investigated for developing inhibitors of viral proteases, such as those from enterovirus 71 and SARS-CoV-2. nih.gov Additionally, phenylacrylamide derivatives have been explored as potential anti-HBV agents. nih.gov This suggests a rationale for screening this compound and its analogs for activity against a range of viral and bacterial pathogens.

Table 3: Potential Therapeutic Areas for this compound Based on Scaffold Analysis

| Therapeutic Area | Rationale Based on Related Compounds | Relevant Biological Targets (Hypothetical) |

| Oncology | Acrylamide is a key feature of many kinase inhibitors; cinnamoyl derivatives show anticancer activity. medium.comresearchgate.net | EGFR, BTK, other kinases with accessible cysteine residues. |

| Inflammation | Phenylacrylamide and cinnamoyl derivatives exhibit anti-inflammatory and antioxidant effects. nih.gov | NF-κB, Nrf2, p300 Histone Acetyltransferase. nih.govnih.gov |

| Virology | Acrylamide fragments can inhibit viral proteases; phenylacrylamides show anti-HBV activity. nih.govnih.gov | Viral proteases, HBV core protein. |

Future Perspectives and Challenges in this compound-Related Research

The future of research on this compound is dependent on systematic and foundational studies to characterize its biological activity. While the conceptual applications are promising, significant challenges remain.

A primary challenge is the potential for off-target effects. The reactivity of the acrylamide group, while advantageous for covalent inhibition, could lead to interactions with unintended proteins, causing toxicity. nih.gov Therefore, a crucial area of future research will be to perform comprehensive selectivity profiling to understand the compound's interactions across the entire proteome.

Future research should focus on:

Systematic Biological Screening: Evaluating the compound against diverse panels of cell lines and enzyme targets to identify its primary biological activities.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to optimize potency and selectivity and to reduce potential toxicity.

Target Identification and Validation: For any observed biological effect, identifying the specific molecular target(s) is essential for understanding the mechanism of action and for further rational drug design.

Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

Q & A

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodological Answer : For photosynthesis inhibition studies (e.g., herbicide potential), use spinach chloroplast assays to measure electron transport inhibition (IC₅₀ values). For plant growth modulation, seed germination tests (e.g., wheat cultivars) with root/shoot length measurements are effective, as demonstrated in β-cyclodextrin-coating studies .

Advanced Research Questions

Q. How do electronic and steric effects of 3,5-dimethyl substitution impact structure-activity relationships (SAR) in photosynthesis inhibition?

- Methodological Answer : Comparative SAR studies of N-(disubstituted-phenyl)carboxamides show that electron-withdrawing groups (e.g., -F, -Cl) at meta positions enhance binding to photosystem II (PSII), while bulky 3,5-dimethyl groups improve lipophilicity and membrane permeability. For N-(3,5-dimethylphenyl) derivatives, molecular docking (e.g., AutoDock Vina) paired with IC₅₀ data (e.g., ~10 µM in spinach chloroplasts ) can validate binding modes.

Q. How can contradictory results in plant growth studies (e.g., variable root/shoot lengths) be resolved?

- Methodological Answer : Inconsistencies may arise from solvent interactions (e.g., β-cyclodextrin encapsulation altering bioavailability ) or cultivar-specific responses. Use dose-response curves across multiple species (e.g., Kazahkstanskaya-10 vs. Severyanka wheat ) and control for solvent effects via parallel experiments with free compounds. Statistical tools like ANOVA with post-hoc Tukey tests can identify significant outliers.

Q. What computational methods are recommended to predict the environmental fate of this compound?

- Methodological Answer : Apply density functional theory (DFT) to calculate hydrolysis and photodegradation pathways. QSAR models (e.g., EPI Suite) can estimate biodegradation half-lives and ecotoxicity. Experimental validation via LC-MS/MS is critical to confirm predicted metabolites, such as 3,5-dimethylaniline or acrylate derivatives .

Key Contradictions and Resolutions

- vs. 17 : While β-cyclodextrin formulations reduce root growth in wheat , standalone N-(3,5-dimethylphenyl) derivatives show potent PSII inhibition . This discrepancy highlights formulation-dependent bioactivity.

- Resolution : Conduct comparative studies with free vs. encapsulated compounds to decouple formulation effects from intrinsic activity.

Recommended Experimental Workflows

Synthesis : Microwave-assisted coupling → HPLC purification → crystallography .

Biological Assays : Chloroplast electron transport inhibition + seed germination tests .

Computational Analysis : DFT for degradation pathways + molecular docking for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.